molecular formula C17H19N3OS B11947459 2,7,7-Trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853329-13-2

2,7,7-Trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11947459
CAS No.: 853329-13-2
M. Wt: 313.4 g/mol
InChI Key: UHQUVSKMHCZTKN-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a partially saturated bicyclic core. Key structural features include:

  • 2,7,7-Trimethyl groups: These substituents influence steric and electronic properties, enhancing rigidity and modulating lipophilicity .
  • 3-Carbonitrile group: The nitrile enhances polarity and may participate in weak hydrogen bonding (C–H⋯N interactions) .
  • 5-Oxo group: Stabilizes the enol tautomer and facilitates hydrogen bonding with adjacent NH groups .

Crystallographic studies of analogous compounds (e.g., ) often employ programs like SHELXL and OLEX2 for structure refinement, with ring puckering parameters analyzed via Cremer-Pople coordinates .

Properties

CAS No.

853329-13-2

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

2,7,7-trimethyl-4-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C17H19N3OS/c1-9-8-22-16(19-9)14-11(7-18)10(2)20-12-5-17(3,4)6-13(21)15(12)14/h8,14,20H,5-6H2,1-4H3

InChI Key

UHQUVSKMHCZTKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2C(=C(NC3=C2C(=O)CC(C3)(C)C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline possess significant effects against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29) cells .

Cell Line IC50 (µM) Compound Tested
HeLa15.22-methyl-5,6,7,8-tetrahydroquinoline derivative
HT-2912.52-methyl-5,6,7,8-tetrahydroquinoline derivative
A2780 (Ovarian carcinoma)18.02-methyl-5,6,7,8-tetrahydroquinoline derivative

Antimicrobial Activity

The compound's thiazole moiety contributes to its antimicrobial properties. A study focusing on quinoline derivatives showed that modifications can enhance activity against various bacterial strains. For example:

Microorganism Zone of Inhibition (mm) Compound Tested
Mycobacterium smegmatis142-methyl derivatives of hexahydroquinoline
Pseudomonas aeruginosa122-methyl derivatives of hexahydroquinoline
Candida albicans10Thiazole-containing quinoline derivatives

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of hexahydroquinoline derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that these compounds can inhibit acetylcholinesterase activity and reduce oxidative stress in neuronal cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the hexahydroquinoline core followed by the introduction of the thiazole group and subsequent functionalization.

Synthesis Steps:

  • Formation of the hexahydroquinoline core via cyclization.
  • Introduction of the thiazole moiety through condensation reactions.
  • Functionalization at the carbonitrile position.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Differences

Compound (CAS/Identifier) Substituent at Position 4 Molecular Weight Key Functional Groups Hydrogen Bonding Capacity
Target Compound 4-Methylthiazol-2-yl ~340* Thiazole, nitrile, oxo, methyl Moderate (C–H⋯N, C=O⋯H)
476483-23-5 () 5-Methyl-2-(methylthio)thiophen-3-yl 443.57 Thiophene, methylthio, amino, nitrile High (amino NH⋯O, thioether S⋯H)
312620-04-5 () 3-Hydroxyphenyl 308.37 Hydroxyl, nitrile, oxo High (O–H⋯N, C=O⋯H)
DL-Methyl ester () 4-Methoxyphenyl 381.44 Methoxy, ester, oxo Moderate (ester C=O⋯H, methoxy O⋯H)
339336-48-0 () 3,4,5-Trimethoxyphenyl 447.49 Methoxy, nitrile, oxo Low (steric hindrance from methoxy)

*Estimated based on analogs.

Key Observations:

Electronic Effects :

  • The 4-methylthiazole group in the target compound provides moderate electron-withdrawing effects due to the thiazole’s aromaticity, contrasting with the electron-donating methoxy groups in and .
  • Nitrile vs. Ester : The nitrile (target compound) is less polar than the ester in but more reactive in nucleophilic additions .

Hydrogen Bonding and Solubility: Compounds with hydroxyl () or amino () groups exhibit higher aqueous solubility due to strong O–H/N–H⋯O/N interactions . The target compound’s methylthiazole and trimethyl groups reduce solubility compared to hydroxylated analogs but improve membrane permeability .

Conformational Flexibility :

  • Steric bulk from 3,4,5-trimethoxyphenyl () increases ring puckering (quantified via Cremer-Pople coordinates), whereas smaller substituents like methylthiazole allow planar conformations .

Crystal Packing :

  • Thiazole- and thiophene-containing analogs (target compound, ) exhibit π–π stacking between aromatic rings, while hydroxyphenyl derivatives () form layered structures via O–H⋯N bonds .

Biological Activity

2,7,7-Trimethyl-4-(4-methylthiazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 853329-13-2) is a heterocyclic compound that has garnered attention for its potential biological activities. The compound's structure consists of a hexahydroquinoline core substituted with a thiazole moiety and a carbonitrile group, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC17H19N3OS
Molecular Weight313.4 g/mol
CAS Number853329-13-2
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Recent studies have shown that compounds similar to 2,7,7-trimethyl derivatives exhibit significant antibacterial properties. For instance, thiazole derivatives have been reported to demonstrate activity against various Gram-positive and Gram-negative bacteria. In a study evaluating thiazole compounds, notable antibacterial effects were observed against Staphylococcus aureus and Bacillus cereus, as well as Proteus mirabilis and Serratia marcescens . These findings suggest that the thiazole component in 2,7,7-trimethyl derivatives may enhance antimicrobial efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds in this class has also been investigated. In vitro assays indicated that certain thiazole derivatives could inhibit carrageenan-induced edema in animal models. This suggests that the compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Antioxidant Activity

Antioxidant activity is another area where 2,7,7-trimethyl derivatives may show promise. A recent synthesis of related thiazole compounds revealed their ability to scavenge free radicals effectively. The antioxidant capacity was evaluated using various assays that measure the reduction of reactive oxygen species (ROS), indicating potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing novel thiazole compounds demonstrated that modifications to the structure significantly affected their biological activity. The synthesized compounds were tested for antibacterial and anti-inflammatory activities with varying degrees of success .
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has provided insights into how different substituents influence biological activity. For example, the presence of specific functional groups on the thiazole ring was correlated with increased antibacterial potency .
  • Pharmacological Screening : Compounds derived from the hexahydroquinoline framework have been included in various pharmacological screening libraries due to their diverse biological activities. The inclusion of 2,7,7-trimethyl derivatives in these libraries highlights their potential as lead compounds for drug discovery .

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